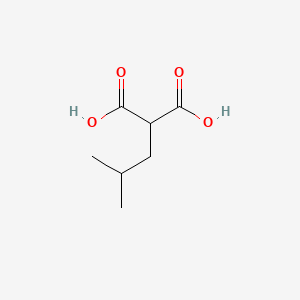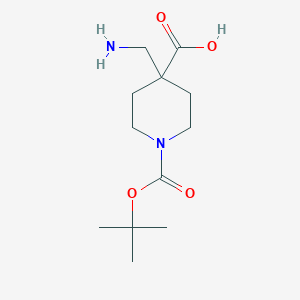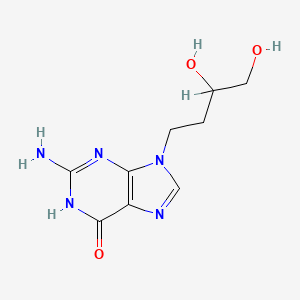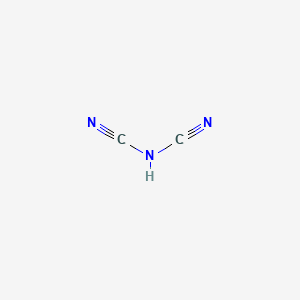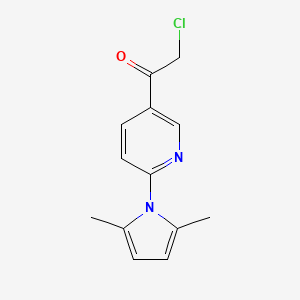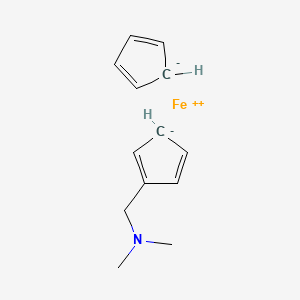
N,N-Dimethylaminomethylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene; 1-(1-cyclopenta-2,4-dienyl)-N,N-dimethylmethanamine; iron(2+) is a complex organometallic compound This compound features a unique structure where iron(2+) is coordinated with cyclopenta-1,3-diene and 1-(1-cyclopenta-2,4-dienyl)-N,N-dimethylmethanamine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylaminomethylferrocene typically involves the reaction of cyclopenta-1,3-diene with 1-(1-cyclopenta-2,4-dienyl)-N,N-dimethylmethanamine in the presence of an iron(2+) salt. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron(2+) ion. The reaction conditions often include:
- Solvent: Anhydrous tetrahydrofuran or diethyl ether
- Temperature: Room temperature to reflux
- Inert atmosphere: Nitrogen or argon gas
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene; 1-(1-cyclopenta-2,4-dienyl)-N,N-dimethylmethanamine; iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to iron(2+) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands in the compound can be substituted with other ligands through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; room temperature to reflux.
Substitution: Ligand exchange reactions using phosphines, amines, or other ligands; inert atmosphere; room temperature to reflux.
Major Products Formed
Oxidation: Formation of iron(3+) complexes with modified ligands.
Reduction: Regeneration of the iron(2+) complex.
Substitution: Formation of new organometallic complexes with different ligands.
Scientific Research Applications
Cyclopenta-1,3-diene; 1-(1-cyclopenta-2,4-dienyl)-N,N-dimethylmethanamine; iron(2+) has several scientific research applications:
Catalysis: Used as a catalyst in various organic transformations, including hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: Employed in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique coordination properties.
Industry: Utilized in the production of fine chemicals and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethylaminomethylferrocene involves the coordination of the iron(2+) center with the ligands. This coordination alters the electronic properties of the iron center, enabling it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparison with Similar Compounds
Similar Compounds
- Cyclopenta-1,3-diene; 1-(1-cyclopenta-2,4-dienyl)cyclopropyl; iron
- Cyclopenta-1,3-diene; 1-(1-cyclopenta-2,4-dienyl)-N-(2-diphenylphosphinophenyl)methanimine; iron(2+)
- Cyclopenta-1,3-diene; 1-(1-cyclopenta-2,4-dienyl)ethylbenzene; dichlorozirconium
Uniqueness
Cyclopenta-1,3-diene; 1-(1-cyclopenta-2,4-dienyl)-N,N-dimethylmethanamine; iron(2+) is unique due to its specific ligand coordination, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and as a precursor for synthesizing other complex organometallic compounds.
Properties
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.C5H5.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h3-6H,7H2,1-2H3;1-5H;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNRMKSXGICTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FeN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271-86-9 |
Source


|
| Record name | N,N-Dimethylaminomethylferrocene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1271-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
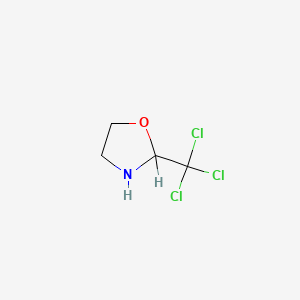
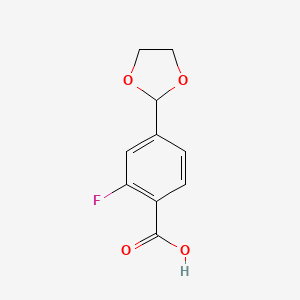
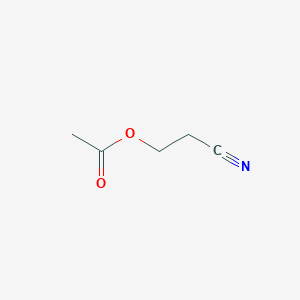
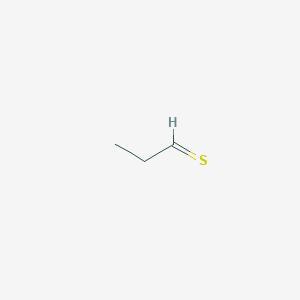
![Thieno[3,2-d]pyrimidin-7-ylmethanol](/img/structure/B8802382.png)
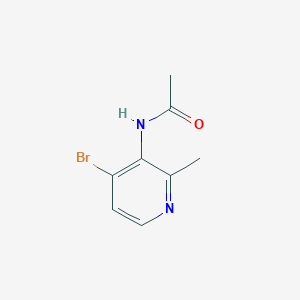
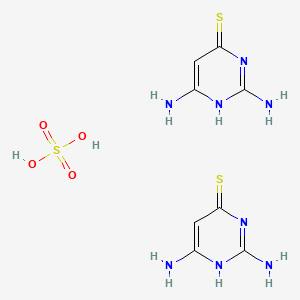
![5-Fluoro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B8802400.png)
